rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate
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Overview
Description
Trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester: is a complex organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with appropriate alcohols under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes protection and deprotection steps to ensure the selective formation of the desired ester. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting esters to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving piperidine derivatives .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
- 1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) ester
- 1,3-piperidinedicarboxylic acid, 5-hydroxy-, 3-methyl ester
- 1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Uniqueness: Trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester is unique due to its specific ester configuration and the presence of both hydroxyl and ester functional groups. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its similar compounds .
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
DFZMPKMSTNKZKL-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC |
Origin of Product |
United States |
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